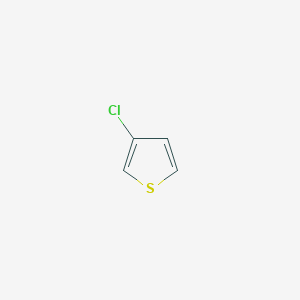

3-Chlorothiophene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBJDMPBDURTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90451-69-7 | |

| Record name | Thiophene, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90451-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20169325 | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-80-8 | |

| Record name | 3-Chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 3 Chlorothiophene and Its Derivatives

Direct Halogenation and Functionalization Approaches

Direct approaches to synthesizing 3-chlorothiophene derivatives involve the introduction of halogen atoms and other functional groups onto a pre-existing thiophene (B33073) ring or a substituted thiophene. These methods include classical substitution reactions and modern catalytic processes.

Thiophene is an aromatic heterocyclic compound that readily undergoes electrophilic substitution reactions. slideshare.net The synthesis of this compound can be achieved through processes such as the reaction of gaseous chlorobutadiene with sulfur vapor at high temperatures (between 445°C and its thermal decomposition temperature). google.com While thiophene itself is more readily substituted than benzene, the presence of substituents on the ring directs the position of further reactions. slideshare.net

The thiophene ring in this compound can undergo further electrophilic substitution, which is influenced by the chlorine atom at the 3-position. For instance, the presence of the chlorine atom enhances the reactivity for electrophilic substitution. Conversely, nucleophilic substitution reactions are also critical for functionalizing this compound derivatives. evitachem.com The oxygen atom in certain thiophene derivatives is nucleophilic and prone to attack by electrophiles, leading to substitution products. libretexts.org Strong nucleophiles like alkoxides can be used to attack weak electrophiles in substitution reactions. libretexts.org

Palladium-catalyzed direct arylation has emerged as a powerful method for forming carbon-carbon bonds by coupling heteroaromatics with aryl halides. researchgate.net For 3-substituted thiophenes, direct arylation can result in a mixture of C2 and C5-arylated products. beilstein-journals.org However, the regioselectivity can be controlled. The use of an ester group as a blocking group at the C2 position of 3-substituted thiophenes allows for the palladium-catalyzed direct arylation to be directed specifically to the C5 position. researchgate.net

Research has demonstrated the regioselective arylation of methyl 3-thiophenecarboxylate. beilstein-journals.org Specific catalyst systems can favor either the C2 or C5 position. For instance, using hindered aryl bromides as coupling partners in the presence of a palladium acetate (B1210297) catalyst can lead to high selectivity for C5-arylation of 3-substituted thiophenes, including this compound. beilstein-journals.org The reaction involving methyl this compound-2-carboxylate with aryl bromides, catalyzed by palladium, exemplifies a controlled approach to creating specifically substituted bi(hetero)arenes. researchgate.net

Table 1: Palladium-Catalyzed Direct Arylation of 3-Substituted Thiophenes with tert-Butyl 2-bromobenzoate

| 3-Substituted Thiophene | Product(s) | Selectivity for C5-Arylation (%) | Yield (%) |

|---|---|---|---|

| This compound | 5-Aryl-3-chlorothiophene | 89 | 44 |

| Ethyl thiophene-3-carboxylate | Ethyl 5-arylthiophene-3-carboxylate | 89 | 65 |

| 3-Acetylthiophene | 2-Aryl-4-acetylthiophene | 92 | Not specified |

This data is based on findings from studies on regioselective palladium-catalyzed direct arylation. beilstein-journals.org

The Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl diazonium salts, which are typically generated from aryl amines. wikipedia.orgopenochem.org This reaction, catalyzed by copper(I) salts, proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglibretexts.org It provides a versatile route for introducing halogens (Cl, Br) as well as cyano and other groups onto an aromatic ring. wikipedia.orgnih.gov

This methodology has been applied to thiophene derivatives. For example, methyl 3-aminothiophene-2-carboxylate precursors can be converted into new substituted compounds through a modified Sandmeyer reaction. researchgate.net The process involves the conversion of the amino group into a diazonium salt, which is then displaced by a halogen atom in the presence of a copper halide catalyst. nih.govresearchgate.net This allows for the specific replacement of an amino group with a chlorine atom, providing a synthetic route to compounds like methyl this compound-2-carboxylate from its amino analogue.

Palladium-Catalyzed Direct Arylation of Methyl this compound-2-carboxylate

Formation of Key this compound Intermediates

The synthesis of functionalized derivatives often proceeds through key intermediates, which are then used in subsequent reaction steps. One such important intermediate is 2-acetyl-3-chlorothiophene (B1332639).

The most common and industrially relevant method for preparing 2-acetyl-3-chlorothiophene is the Friedel-Crafts acylation of this compound. This reaction involves treating this compound with acetyl chloride in the presence of a Lewis acid catalyst. utm.my The mechanism involves the generation of a reactive acylium ion from the interaction between acetyl chloride and the Lewis acid. numberanalytics.comlibretexts.org This electrophile then attacks the electron-rich thiophene ring. Due to electronic and steric effects, the chlorine substituent at the 3-position directs the acylation preferentially to the 2-position, resulting in high regioselectivity.

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on the reaction conditions. numberanalytics.com Key factors include the choice of Lewis acid catalyst, solvent, and temperature. core.ac.uk

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most typical and effective Lewis acid for this transformation. numberanalytics.com Other catalysts such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used. numberanalytics.comresearchgate.net The catalyst's role is to activate the acetyl chloride to form the acylium ion electrophile.

Reagents: Stoichiometric amounts of this compound and acetyl chloride are used. The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the Lewis acid catalyst, which would deactivate it.

Solvent and Temperature: Anhydrous solvents like dichloromethane (B109758) are commonly used. The reaction temperature is typically controlled, often in the range of 0–50 °C, to manage the reaction rate and minimize side reactions.

Optimization of these parameters is crucial for achieving high yields of 2-acetyl-3-chlorothiophene, a versatile building block for more complex thiophene derivatives.

Table 2: Typical Conditions for Friedel-Crafts Acylation of this compound

| Parameter | Condition | Purpose/Note |

|---|---|---|

| Starting Material | This compound | The aromatic substrate. |

| Acylating Agent | Acetyl Chloride | Source of the acetyl group. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. |

| Solvent | Dichloromethane (anhydrous) | Inert solvent; must be dry to prevent catalyst hydrolysis. |

| Temperature | 0–50 °C | Controlled to ensure optimal reaction rate and selectivity. |

Synthesis of 2-Acetyl-3-chlorothiophene via Friedel-Crafts Acylation

Reaction Condition Control (Anhydrous Environment, Temperature, Time)

The synthesis of this compound derivatives, such as in Friedel-Crafts acylation reactions, necessitates precise control over reaction conditions to ensure high yields and prevent unwanted side reactions. Key parameters that are critical to control include the maintenance of an anhydrous environment, temperature, and the duration of the reaction.

An anhydrous environment is crucial in many synthetic routes involving this compound, particularly those using Lewis acid catalysts like aluminum chloride (AlCl₃). The presence of water can lead to the hydrolysis of the catalyst, rendering it inactive and significantly reducing the reaction's efficiency. Solvents are typically dried using standard laboratory procedures, and reactions are often conducted under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from interfering.

Temperature control is another vital factor. For instance, in the Friedel-Crafts acylation of this compound with acetyl chloride, the reaction temperature is typically maintained between 0°C and 50°C. Lower temperatures can slow the reaction rate, while higher temperatures may lead to the formation of undesired positional isomers or polysubstituted byproducts.

The reaction time is optimized to allow the reaction to proceed to completion without the degradation of products. For the aforementioned acylation, a reaction time of several hours is generally required. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is standard practice to determine the optimal endpoint.

| Parameter | Condition | Rationale |

| Environment | Anhydrous | Prevents hydrolysis of Lewis acid catalysts. |

| Temperature | 0–50 °C | Balances reaction rate and selectivity. |

| Time | Several hours | Ensures reaction completion without product degradation. |

Synthesis of this compound-2-carboxylic Acid

A documented method for the synthesis of this compound-2-carboxylic acid involves the treatment of a thiophene precursor with a chlorinating agent followed by hydrolysis. Specifically, the synthesis can commence from 3-hydroxy-2-methoxycarbonyl-thiophene.

In this process, a solution of 3-hydroxy-2-methoxycarbonyl-thiophene in carbon tetrachloride is added dropwise to a boiling solution of phosphorus pentachloride (PCl₅) in the same solvent. The mixture is refluxed for an extended period, typically around 13 hours. Following the reflux, the solvent is removed by distillation, and the residue is carefully hydrolyzed by the dropwise addition of water while cooling. The resulting mixture is heated to boiling and then allowed to cool, which precipitates the crude product. For purification, the precipitate is filtered and boiled with activated carbon in a sodium bicarbonate solution. After filtering off the carbon, the solution is acidified with hydrochloric acid to yield this compound-2-carboxylic acid with a melting point of 185-186°C. google.com This compound is a valuable intermediate, for example, in the synthesis of certain carboxamides. google.comtandfonline.com

Synthesis of 2-Aminomethyl-3-chlorothiophene Hydrochloride

The synthesis of 2-aminomethyl-3-chlorothiophene hydrochloride can be approached through a multi-step process starting from this compound. A plausible synthetic route involves the initial chloromethylation of the thiophene ring, followed by the introduction of the amino group.

First, this compound can undergo chloromethylation at the 2-position. This reaction is analogous to the chloromethylation of thiophene itself, which is achieved using formaldehyde (B43269) and hydrogen chloride. orgsyn.orgresearchgate.net The resulting 3-chloro-2-chloromethylthiophene is a reactive intermediate.

This intermediate can then be converted to the aminomethyl derivative. One common method is the Delepine reaction, where the chloromethyl compound is reacted with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine. orgsyn.org Alternatively, a nucleophilic substitution reaction with ammonia (B1221849) or a protected amine equivalent can be employed to introduce the amino group. quinoline-thiophene.com The final step involves treating the resulting 2-aminomethyl-3-chlorothiophene with hydrochloric acid in a suitable solvent, such as methanol (B129727) or ether, to precipitate the desired hydrochloride salt. chemicalbook.com

Synthesis of 3-Chloro-2-thiophenecarbaldehyde

The Vilsmeier-Haack reaction provides a reliable method for the synthesis of 3-chloro-2-thiophenecarbaldehyde from this compound. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For thiophenes substituted at the 3-position, formylation typically occurs selectively at the adjacent 2-position. nih.gov

The reaction is carried out by treating this compound with a Vilsmeier reagent, which is generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the thiophene ring. Even with a deactivating chloro-substituent, the directing effect of the sulfur atom favors substitution at the alpha-position (C2). In some cases involving 3-substituted thiophenes, this method can produce a mixture of 2-formyl and 4-formyl products, but using phosgene (B1210022) instead of phosphorus oxychloride can enhance selectivity for the 2-position. nih.gov More drastic conditions in Vilsmeier-Haack reactions, such as those applied to 3-methoxybenzo[b]thiophen, can also result in the formation of a 3-chloro-2-formyl structure. researchgate.net

Synthesis of 5-Chlorothiophene-3-carbaldehyde (B1590547) from 2-Chlorothiophene (B1346680)

Synthesizing 5-chlorothiophene-3-carbaldehyde from 2-chlorothiophene is a challenging transformation because direct formylation of 2-chlorothiophene preferentially occurs at the 5-position. ontosight.ai Therefore, a multi-step, regioselective approach is required.

One complex but feasible route involves several stages starting with 2-chlorothiophene. google.com The process begins with a carbonyl insertion reaction using n-butyl lithium and carbon dioxide to produce 5-chlorothiophene-2-carboxylic acid. This intermediate then undergoes a second reaction with n-butyl lithium and N,N-dimethylformamide (DMF) to introduce a formyl group at the 3-position, yielding 5-chloro-3-formylthiophene-2-carboxylic acid. In the final step, this di-substituted intermediate is subjected to a decarboxylation reaction, catalyzed by silver acetate, to remove the carboxylic acid group and yield the target compound, 5-chlorothiophene-3-carbaldehyde. google.com

An alternative strategy involves starting with 3-bromothiophene. This compound can be selectively metallated at the 3-position using n-butyllithium, followed by formylation with DMF to produce thiophene-3-carbaldehyde. tandfonline.comnih.gov Subsequent selective chlorination of thiophene-3-carbaldehyde at the 5-position would yield the desired product.

Derivatization Strategies for Advanced Materials

Fiesselmann Thiophene Synthesis for Thieno[3,2-b]thiophene (B52689) Derivatives

The Fiesselmann thiophene synthesis is a powerful strategy for constructing thieno[3,2-b]thiophene scaffolds, which are valuable core structures in organic electronic materials. mdpi.com This methodology has been effectively applied using derivatives of this compound.

A common application involves the condensation of methyl this compound-2-carboxylates with methyl thioglycolate. mdpi.comchemicalbook.com The reaction is typically mediated by a strong base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The process consists of several key steps: the base deprotonates the methyl thioglycolate to form a thiolate nucleophile, which then attacks the C3 position of the this compound-2-carboxylate in a nucleophilic substitution reaction. An intramolecular condensation follows, which completes the formation of the fused bicyclic thieno[3,2-b]thiophene ring system. chemicalbook.com

This synthetic route has been used to produce a variety of aryl-substituted 3-hydroxythieno[3,2-b]thiophene-2-carboxylates, with reported yields ranging from 41% to 78%. mdpi.com These resulting esters serve as versatile synthons for further chemical modifications, including saponification and decarboxylation, to create other useful thieno[3,2-b]thiophene-based molecules for materials science research. nih.govmdpi.com

Condensation Reactions with Methyl Thioglycolate

Synthesis of N,S-Heterotetracenes (e.g., 9H-thieno[2',3':4,5]thieno[3,2-b]indoles)

The thieno[3,2-b]thiophen-3(2H)-ones are valuable intermediates for the construction of larger, fused heterocyclic systems known as N,S-heterotetracenes.

A key reaction in the synthesis of these complex structures is the Fischer indolization. beilstein-journals.orggoogle.com By treating the thieno[3,2-b]thiophen-3(2H)-ones with arylhydrazines in a suitable solvent like acetic acid, a cyclization reaction is induced, leading to the formation of 9H-thieno[2',3':4,5]thieno[3,2-b]indoles. beilstein-journals.orggoogle.combeilstein-journals.org This method has been shown to be effective, with reported yields for the final products in the range of 45% to 83%. beilstein-journals.org The Fischer indole (B1671886) synthesis is a robust and versatile method for preparing a variety of thieno[3,2-b]indole-based compounds. beilstein-journals.org

Table 2: Fischer Indolization for N,S-Heterotetracene Synthesis

| Starting Material | Reagent | Product | Yield Range |

| Thieno[3,2-b]thiophen-3(2H)-ones | Arylhydrazines | 9H-thieno[2',3':4,5]thieno[3,2-b]indoles | 45-83% beilstein-journals.org |

Synthesis of Chlorothiophene-Based Chalcone (B49325) Analogs

Chalcones are a class of organic compounds recognized for their diverse biological activities. Chlorothiophene moieties can be incorporated into chalcone structures to create novel analogs.

The synthesis of chlorothiophene-based chalcone analogs is commonly achieved through the Claisen-Schmidt condensation reaction. researchgate.netossila.com This reaction involves the base-catalyzed condensation of a substituted acetyl-chlorothiophene, such as 2-acetyl-5-chlorothiophene (B429048) or 3-acetyl-2,5-dichlorothiophene, with various substituted benzaldehydes. researchgate.netossila.com The reaction is typically carried out in a solvent like methanol with a base such as sodium hydroxide. This method has proven to be highly efficient, with yields of the desired chalcone analogs reported to be in the range of 68% to 96%. researchgate.net

Table 3: Claisen-Schmidt Condensation for Chalcone Analog Synthesis

| Ketone Reactant | Aldehyde Reactant | Base | Product | Yield Range |

| 2-Acetyl-5-chlorothiophene or 3-acetyl-2,5-dichlorothiophene | Substituted benzaldehydes | Sodium Hydroxide | Chlorothiophene-based chalcone analogs | 68-96% researchgate.net |

Synthesis of 2,5-Dibromo-3-chlorothiophene

2,5-Dibromo-3-chlorothiophene is an electron-deficient thiophene derivative that serves as a useful building block in the synthesis of materials for organic electronics, such as polymer semiconductors. The synthesis of this compound is achieved through the direct bromination of this compound. The chlorine atom on the thiophene ring is a deactivating group but directs electrophilic substitution to the vacant alpha-positions (C2 and C5). Therefore, treating this compound with a suitable brominating agent, such as elemental bromine or N-bromosuccinimide, leads to the formation of 2,5-dibromo-3-chlorothiophene. This di-brominated compound is then utilized in further reactions, such as palladium-catalyzed cross-coupling reactions, to build more complex molecular architectures. beilstein-journals.org

Synthesis of Heterocyclic Schiff's Base Metal Complexes with Chlorothiophene Moieties

The synthesis of heterocyclic Schiff base metal complexes incorporating a chlorothiophene moiety is a significant area of research, primarily due to the versatile coordination chemistry and potential biological applications of these compounds. wisdomlib.orgnih.gov The general synthetic strategy involves the condensation reaction between a primary amine and a carbonyl compound, one of which contains a chlorothiophene ring, to form a Schiff base ligand. This ligand is then reacted with various metal salts to yield the final metal complexes. scirp.orgajchem-a.com

A notable example involves the synthesis of a tetradentate Schiff base, Diethyl 5-amino-4-methylthiophene-3,5-dicarboxylate-2-acetyl-5-chlorothiophene (DAMTDACT), through a microwave-assisted method. This approach offers advantages such as being economical, environmentally friendly, and providing higher yields in a shorter reaction time. researchgate.netrjpbcs.com The Schiff base was prepared by reacting Diethyl 5-amino-4-methylthiophene-3,5-dicarboxylate with 2-acetyl-5-chlorothiophene. rjpbcs.com Subsequently, a series of metal complexes with Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) were synthesized using this ligand under microwave irradiation. researchgate.netrjpbcs.com

Another synthetic route involves the condensation of 2-acetyl-5-chlorothiophene with other heterocyclic amines. For instance, a Schiff base ligand was synthesized by reacting 2-acetyl-5-chlorothiophene with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) in methanol. wisdomlib.org This ligand was then used to prepare complexes with Cu(II), Co(II), Ni(II), and Hg(II). wisdomlib.org Similarly, a Schiff base was derived from the reaction of 2-acetyl-5-chlorothiophene and o-phenylenediamine, which was then used to synthesize Co(II), Ni(II), Cu(II), and Hg(II) complexes. pharmahealthsciences.net

The characterization of these synthesized ligands and their metal complexes is crucial to confirm their structure and properties. Techniques such as elemental analysis, infrared (IR), UV-Visible, and ¹H NMR spectroscopy are commonly employed. wisdomlib.orgrjpbcs.compharmahealthsciences.net For example, a significant shift in the IR spectra of the metal complexes compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ion. wisdomlib.org Magnetic susceptibility measurements and molar conductance data help in determining the geometry of the complexes, with octahedral and tetrahedral geometries being commonly observed. pharmahealthsciences.nettubitak.gov.tr

The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, which is a key driver for their synthesis. wisdomlib.orgnih.gov

Table 1: Synthesized Schiff Base Metal Complexes with Chlorothiophene Moieties

| Ligand Precursors | Metal Ions | Proposed Geometry | Reference |

| Diethyl 5-amino-4-methylthiophene-3,5-dicarboxylate and 2-acetyl-5-chlorothiophene | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | Octahedral | researchgate.netrjpbcs.com |

| 2-acetyl-5-chlorothiophene and 5-amino-1,3,4-thiadiazole-2-thiol | Cu(II), Co(II), Ni(II), Hg(II) | Not specified | wisdomlib.org |

| 2-acetyl-5-chlorothiophene and o-phenylenediamine | Co(II), Ni(II), Cu(II), Hg(II) | Octahedral | pharmahealthsciences.net |

Reactivity and Reaction Mechanisms of 3 Chlorothiophene

Regioselectivity in Arylation Reactions

The C–H bonds of thiophene (B33073) rings can be selectively functionalized through direct arylation, a process that avoids the pre-functionalization steps required in traditional cross-coupling reactions like Suzuki or Stille couplings. In 3-substituted thiophenes, the C2 and C5 positions are the most reactive sites for such transformations. The regioselectivity of these reactions is highly dependent on the nature of the substituent at the C3 position, the choice of catalyst, and the reaction conditions. thieme-connect.com

Palladium-catalyzed direct C–H arylation is a powerful method for creating C-C bonds. For 3-substituted thiophenes, arylation generally favors the C2 position due to its higher reactivity. However, the selectivity can be influenced by several factors. Studies have shown that for various 3-substituted thiophenes, including those with chloro, formyl, or methyl groups, arylation with aryl bromides can achieve high regioselectivity for the C2 position, often exceeding 75–95%. thieme-connect.com

The choice of palladium catalyst and ligands is crucial. While some phosphine-free palladium systems can be effective, phosphine (B1218219) ligands are often employed to modulate the catalyst's activity and selectivity. thieme-connect.com For instance, the combination of Pd(OAc)₂ with ligands like dppb (1,4-bis(diphenylphosphino)butane) has been found to yield clean reactions with good regioselectivity. thieme-connect.com The steric properties of the reactants also play a significant role; sterically hindered aryl bromides tend to favor arylation at the less hindered C5 position. thieme-connect.combeilstein-journals.org

Conversely, to achieve arylation at the C5 position, a "blocking group" strategy can be employed. By introducing a substituent like a bromo or ester group at the C2 position, the direct arylation is directed specifically to the C5 position. beilstein-journals.orgnih.govnih.gov This strategy allows for the synthesis of 5-aryl-3-substituted thiophenes, which are otherwise difficult to obtain directly. nih.govnih.gov After the C5 arylation, the blocking group can be removed or used in subsequent reactions, enabling the synthesis of 2,5-diarylthiophenes with different aryl groups. beilstein-journals.orgnih.gov

Table 1: Regioselectivity in Palladium-Catalyzed Direct Arylation of 3-Substituted Thiophenes

| 3-Substituent | Aryl Halide | Catalyst System | Major Product | Regioselectivity (C2:C5) | Reference |

|---|---|---|---|---|---|

| 3-Formylthiophene | 4-Bromobenzonitrile | 0.1 mol% Pd(OAc)₂, KOAc, DMA | 2-Arylated | 79:21 | thieme-connect.com |

| 3-Formylthiophene | 2-Bromobenzonitrile | 0.1 mol% Pd(OAc)₂, KOAc, DMA | 2-Arylated | 77:23 | thieme-connect.com |

| 3-Methylthiophene (B123197) | 4-Bromobenzonitrile | 0.1 mol% Pd(OAc)₂, KOAc, DMA | 2-Arylated | 95:5 | thieme-connect.com |

| 3-Hexylthiophene | 2-Bromo-1,3-dichlorobenzene | 0.5 mol% Pd(OAc)₂, KOAc, DMA | 5-Arylated | Favored C5 | beilstein-journals.org |

Polymerization Mechanisms

3-Chlorothiophene can undergo polymerization to form poly(this compound) (P3CT), a conducting polymer with applications in electronics. The primary method for this synthesis is anodic electropolymerization, where the monomer is oxidized at an electrode surface to initiate the polymerization cascade.

The synthesis of poly(this compound) films is typically achieved through direct anodic oxidation of the this compound monomer. rsc.orgresearchgate.net This electrochemical method allows for the direct deposition of the polymer film onto an electrode surface. sciforum.net The quality, thickness, and properties of the resulting film are highly dependent on the electrochemical conditions and the composition of the electrolyte solution. rsc.orgsciforum.net

Two common electrochemical techniques used for electropolymerization are cyclic voltammetry (CV) and chronoamperometry (CA). core.ac.uk

Cyclic Voltammetry (CV): In this method, the potential applied to the working electrode is swept back and forth between two set values. During the anodic (positive) scan, the this compound monomer is oxidized, initiating polymerization. researchgate.net The repeated cycling allows for the gradual growth of the polymer film on the electrode. scielo.br CV is useful for studying the redox behavior of both the monomer and the resulting polymer. researchgate.net

Chronoamperometry (CA): This technique involves applying a constant potential, typically at or above the monomer's oxidation potential, for a set duration. diva-portal.orgmdpi.com This method allows for more controlled film growth, and the properties of the film, such as thickness and roughness, can be significantly affected by the specific potential applied. rsc.orgmdpi.com For instance, studies have shown that varying the applied potential during the synthesis of poly(this compound) affects the film's electroactivity and specific capacitance. rsc.org

The electrolyte system plays a critical role in the electropolymerization process, influencing both the reaction mechanism and the properties of the final polymer film.

Boron Trifluoride Diethyl Etherate (BFEE): BFEE is a Lewis acid that can act as both a solvent and a catalyst for electropolymerization. sciforum.netheyigasglobal.comtandfonline.com Its presence significantly lowers the oxidation potential required for the monomer. researchgate.nettandfonline.com For this compound, the oxidation potential in pure BFEE is around 1.54 V (vs. SCE), which is much lower than the 2.18 V required in a neutral medium. researchgate.net This catalytic effect is attributed to the interaction between the Lewis acid and the monomer, which facilitates the formation of the radical cation needed to start the polymerization, resulting in higher quality polymer films. sciforum.nettandfonline.com

Tetrabutylammonium (B224687) Tetrafluoroborate (TBATFB): This salt is commonly used as a supporting electrolyte in organic electrochemical systems to ensure ionic conductivity in the solution. tubitak.gov.trsigmaaldrich.comscispace.com It is often used in conjunction with solvents like acetonitrile (B52724) or even BFEE. rsc.orgscielo.br In the synthesis of poly(this compound), TBATFB dissolved in BFEE has been used as the electrolyte solution. rsc.org The electrolyte anions (in this case, BF₄⁻) act as dopants, getting incorporated into the polymer backbone during its oxidative synthesis to balance the positive charge of the polymer chains. rsc.org

Table 2: Electrochemical Data for Polymerization of Thiophene Derivatives

| Monomer | Electrolyte/Solvent System | Technique | Oxidation Potential (vs. SCE) | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound | BFEE | Cyclic Voltammetry | 1.54 V | BFEE significantly lowers the monomer oxidation potential. | researchgate.net |

| This compound | BFEE / 0.1 M TBATFB | Chronoamperometry | 1.60 - 1.90 V | Applied potential affects film's electrochemical properties. | rsc.org |

| Thiophene | Acetonitrile / TBATFB | Cyclic Voltammetry | ~1.8 V | Standard conditions for thiophene electropolymerization. | tubitak.gov.tr |

| Selenophene (B38918) / this compound | BFEE + EE / TBATFB | Potentiostatic | 1.45 V | Successful copolymerization achieved. | scielo.br |

The electropolymerization of thiophenes is initiated by the oxidation of the monomer unit at the anode to form a radical cation. dtic.mil This highly reactive intermediate is the key species that drives the polymerization process.

Theoretical studies using density functional theory (DFT) have investigated the properties of chlorothiophene monomers and their corresponding radical cations. science.govresearchgate.net These studies suggest that upon formation of the radical cation, the electron spin density is delocalized across the thiophene ring. researchgate.net The stability and reactivity of this radical cation are crucial for the subsequent steps of polymerization. Analysis indicates that among various chlorothiophenes, the this compound monomer is a particularly good candidate for synthesizing conducting polymers due to favorable electronic properties and delocalization in its radical cation form. researchgate.net

Once formed, the radical cation can couple with another radical cation or, more commonly, undergo an electrophilic substitution reaction with a neutral monomer. dtic.mil This coupling, typically occurring at the C2 and C5 positions, leads to the formation of a dimer. This dimer is then re-oxidized to a radical cation, allowing the chain to propagate by adding more monomer units, eventually leading to the formation of the poly(this compound) film on the electrode surface. jept.de

Electrochemical Conditions (Cyclic Voltammetry, Chronoamperometry)

Copolymerization of this compound with Other Thiophene Derivatives

The electrochemical copolymerization of this compound with other thiophene derivatives has been a subject of scientific inquiry, aiming to tailor the properties of the resulting polymers. Studies have demonstrated the successful copolymerization of this compound with monomers like 3-methylthiophene and selenophene. sigmaaldrich.comchemicalbook.comscielo.br

In one instance, the electrochemical copolymerization of this compound and 3-methylthiophene was carried out in an ionic liquid using potentiodynamic and galvanostatic methods. chemicalbook.com Another study focused on the copolymerization of this compound with selenophene, which was achieved potentiostatically in a mixed solvent system. scielo.br The resulting copolymers from the reaction with selenophene exhibited spectroelectrochemical properties that were intermediate between those of the individual homopolymers, poly(this compound) and polyselenophene. scielo.br

The incorporation of different monomers into the polymer chain allows for the fine-tuning of the material's characteristics. For example, copolymerization can influence the resulting film's stability against overoxidation and irreversible degradation. scielo.br Research has shown that creating copolymers of this compound and selenophene can enhance the stability of the resulting film. scielo.br

Furthermore, the structure of the comonomer plays a significant role in the properties of the final copolymer. The introduction of different substituent groups on the thiophene ring can affect solubility and the final polymer's electronic and optical properties. jept.deacs.org For instance, the isomeric structure of thienothiophene units in donor-acceptor copolymers has been shown to drastically affect the optical, electrochemical, and charge transporting properties of the resulting materials. rsc.org

The table below summarizes examples of copolymerization involving this compound and other thiophene derivatives.

| Comonomer | Polymerization Method | Key Findings |

| 3-Methylthiophene | Potentiodynamic and galvanostatic methods in ionic liquid | Successful copolymerization achieved. chemicalbook.comresearchgate.net |

| Selenophene | Potentiostatic electrochemical polymerization | Copolymers showed intermediate spectroelectrochemical properties and enhanced stability. scielo.br |

| Furan (B31954) | Electrochemical polymerization | Copolymers exhibited properties between those of the homopolymers. researchgate.netqucosa.de |

Factors Affecting Polymerization (Applied Potential, Monomer Structure, Electrolyte)

The polymerization of this compound is a complex process influenced by several key factors, including the applied potential, the structure of the monomer, and the composition of the electrolyte solution. These parameters significantly impact the physical and electrochemical properties of the resulting poly(this compound) films.

Applied Potential:

The potential applied during the anodic polymerization of this compound has a considerable effect on the properties of the polymer film. rsc.org Research has shown that variations in the generation potential can alter the thickness, roughness, electroactivity, doping level, and specific capacitance of the resulting films. rsc.org For instance, in the electrochemical copolymerization of this compound and selenophene, the redox peak potentials of the copolymers were observed to shift to higher values as the polymerization potential increased. scielo.br However, properties such as the density and electrical conductivity of poly(this compound) have been found to remain practically unchanged within a certain range of applied potentials (1.60 to 1.90 V). rsc.org

Monomer Structure:

The structure of the monomer unit is a critical determinant of the properties of the resulting polymer. The presence and position of substituent groups on the thiophene ring can dramatically influence polymerization and the final characteristics of the polymer. nih.gov The introduction of a chlorine atom at the 3-position, as in this compound, affects the electronic properties and reactivity of the monomer. nih.gov Theoretical studies have suggested that among various chlorothiophenes, this compound is a promising candidate for synthesizing conducting polymers due to the delocalization of its double bonds. nih.gov

In copolymerization, the structure of the comonomer is also crucial. The spatial arrangement and electronic nature of the comonomer can impact the planarity of the polymer backbone, which in turn affects charge transport and optical properties. rsc.orgx-mol.net Steric hindrance caused by bulky substituents can disrupt the coplanarity of adjacent monomer units, leading to a decrease in inter-ring conjugation. scielo.brrsc.org

Electrolyte:

The table below summarizes the influence of these factors on the polymerization of this compound.

| Factor | Influence on Polymerization and Polymer Properties |

| Applied Potential | Affects film thickness, roughness, electroactivity, and doping level. rsc.org Can shift redox peak potentials in copolymers. scielo.br |

| Monomer Structure | The chlorine substituent influences electronic properties and reactivity. nih.gov In copolymers, comonomer structure affects planarity and conjugation. scielo.brrsc.org |

| Electrolyte | "Superacid" electrolytes can lower monomer oxidation potential and improve film quality. scielo.br The supporting electrolyte is crucial for conductivity. scielo.brrsc.org |

Non-Covalent Interactions and Chemical Stability

π-π Stacking Interactions of the Thiophene Ring

The thiophene ring in this compound and its derivatives is capable of engaging in π-π stacking interactions, a type of non-covalent interaction that plays a crucial role in determining the supramolecular architecture and properties of materials. rsc.orgscbt.com These interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings.

In the context of polythiophenes and related materials, π-π stacking is fundamental to the organization of polymer chains in the solid state, which in turn influences charge transport properties. The ability of thiophene rings to stack facilitates the formation of ordered structures that are beneficial for applications in organic electronics. rsc.org

The presence of substituents on the thiophene ring can modulate the strength and geometry of these π-π stacking interactions. For instance, in co-crystals involving derivatives of this compound, such as this compound-2-carboxylic acid, π-π stacking interactions between thiophene rings and other aromatic systems (like acridine (B1665455) or 4,4'-bipyridine) have been observed to stabilize the crystal structure. iucr.orgiucr.orgresearchgate.net In one such co-crystal, the distance between the centroids of interacting thiophene rings was measured to be 3.7611 (12) Å. nih.gov

Computational studies have also been employed to understand the nature of these interactions. For example, theoretical analyses of substituted bithiophenes have shown how substituents can influence the coplanarity and torsional potentials of the thiophene rings, which are closely related to their stacking behavior. rsc.org

Hydrogen Bonding and Non-Covalent Interactions

While this compound itself does not possess a hydrogen bond donor, its derivatives, such as this compound-2-carboxylic acid, can form strong hydrogen bonds. In co-crystals of this compound-2-carboxylic acid with molecules like 4,4'-bipyridine (B149096) or acridine, distinct O-H···N hydrogen bonds are formed, which are primary drivers in the formation of the supramolecular structure. iucr.orgiucr.orgnih.govnih.gov

The chlorine atom in this compound can also participate in non-covalent interactions. Halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole), can occur with nucleophilic species. Furthermore, Cl···Cl interactions have been observed to contribute to the stability of crystal structures containing this compound derivatives. iucr.orgresearchgate.net

Other weak non-covalent interactions, such as C-H···π interactions, have also been identified in the crystal structures of co-crystals involving this compound derivatives. nih.gov The interplay of these various non-covalent forces, including π-π stacking, hydrogen bonding, and halogen-related interactions, dictates the final three-dimensional arrangement of the molecules. rsc.org

Thermal Decomposition Stability of this compound

Information regarding the specific thermal decomposition stability of the monomer this compound is limited in the provided search results. Safety data sheets indicate that thermal decomposition of this compound and its derivatives can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas. thermofisher.comfishersci.com This suggests that the compound will decompose under sufficient thermal stress.

For the polymer, poly(this compound), studies on related poly(3-alkylsulfanyl-2,2'-bithiophene)s have shown interesting thermochromic effects, where heating causes irreversible rearrangements in the polymer film, observable as shifts in the UV-vis absorption spectra. acs.org While not a direct measure of decomposition, this indicates that thermally induced changes in the polymer structure occur.

The stability of polymers derived from this compound is an important consideration for their potential applications. For instance, the redox stability of copolymers of this compound and selenophene has been investigated, with findings showing good stability in an acetonitrile-based electrolyte solution. scielo.br However, it was also noted that some irreversible processes can still occur. scielo.br

Advanced Spectroscopic Characterization and Analytical Techniques

Spectroscopic Analysis of 3-Chlorothiophene and its Polymers

Spectroscopic techniques are indispensable for characterizing the properties of this compound and its polymers. Methods such as UV-Vis, Raman, Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray Photoelectron Spectroscopy (XPS) each offer unique information about the material's structure and electronic behavior.

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within conjugated polymers like poly(this compound) (PChlTh). The absorption of ultraviolet and visible light provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In its neutral state, poly(this compound) exhibits a distinct absorption peak that is attributed to the π → π* interband transition. scielo.brresearchgate.net This transition corresponds to the excitation of an electron from the valence band to the conduction band. For PChlTh films, a single broad absorption maximum (λmax) is observed at approximately 440 nm, which corresponds to an energy of 2.83 eV. researchgate.net The broadness of this peak suggests the presence of both long and short conjugated segments along the polymer chains. scielo.br

Upon electrochemical oxidation (doping), the intensity of this interband transition peak decreases. researchgate.net Simultaneously, a new broad absorption band emerges at lower energies, around 765 nm (1.72 eV). researchgate.net This new band is associated with the formation of polarons and bipolarons, which introduce new energy levels within the band gap. scielo.br The location of these new energy states can be influenced by factors such as the polymerization potential and the composition of copolymers. scielo.br For instance, in copolymers with selenophene (B38918), increasing the polymerization potential leads to a blue shift (to shorter wavelengths) of the interband transition, while a higher concentration of selenophene results in a bathochromic shift (to longer wavelengths). scielo.br The band gap energies for these copolymers have been estimated to be in the range of 1.95-2.11 eV. scielo.br

Table 1: UV-Vis Absorption Data for Poly(this compound) and Related Polymers

| Polymer State/Composition | Absorption Maximum (λmax) | Energy (eV) | Transition Type |

|---|---|---|---|

| Neutral Poly(this compound) | ~440 nm | 2.83 eV | π → π* interband |

| Oxidized Poly(this compound) | ~765 nm | 1.72 eV | Polaron/Bipolaron bands |

| Selenophene-3-chlorothiophene Copolymers | Varies | 1.95-2.11 eV | Interband |

Raman spectroscopy is a valuable technique for probing the vibrational modes of molecules and understanding the structural changes that occur during processes like doping. In the context of poly(this compound), it provides insights into the nature of charge carriers (polarons and bipolarons) at different doping levels. acs.orgrsc.org

Studies have shown that during the electrochemical growth of polythiophene films, including poly(this compound), the doping level increases. acs.orgacs.org Initially, the polymers are formed in a nearly neutral state. acs.orgresearchgate.net As the film thickens, the doping level gradually rises to a constant value, which for poly(this compound) prepared in a pure boron trifluoride diethyl etherate (BFEE) medium is approximately 19%. acs.org

Raman spectroscopic investigations have revealed that in polythiophene and poly(this compound), the oxidized species are predominantly radical cations (polarons). acs.orgacs.orgresearchgate.net This is in contrast to poly(3-methylthiophene), where at doping levels higher than about 5%, dications (bipolarons) are favored. acs.orgresearchgate.net The Raman spectra of poly(this compound) are sensitive to the doping level, and the resonance effect, when excited with certain laser lines (e.g., 514 nm or 633 nm), can selectively enhance the Raman lines of the undoped species. acs.org Two-dimensional Raman spectroscopy has also been employed to study the charge carriers and thermal stability of doped poly(this compound). researchgate.net

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. fiveable.mewvu.edu The IR spectrum of a compound provides a unique fingerprint, with different bands corresponding to the stretching and bending vibrations of specific bonds. surendranatheveningcollege.com

For this compound and its derivatives, IR spectroscopy can confirm the presence of characteristic functional groups. The thiophene (B33073) ring itself has specific vibrational modes. In copolymers of this compound, such as with furan (B31954) or selenophene, Fourier transform infrared (FTIR) spectroscopy has shown that the characteristic bands of the individual homopolymers are retained in the copolymer's spectrum. scielo.brresearchgate.net This suggests that the α-positions of the monomer units are involved in the polymerization process, maintaining the integrity of the thiophene ring structure within the polymer chain. scielo.br The functional group region of the IR spectrum, typically from 4000 to 1300 cm⁻¹, is particularly useful for identifying most functional groups. surendranatheveningcollege.com

Table 2: General IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3100-3050 |

| C=C (Aromatic) | Stretch | 1600-1475 |

| C-Cl | Stretch | 800-600 |

| C-S (in thiophene) | Stretch | Variable |

Note: Specific peak positions can vary based on the molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating the detailed molecular structure of compounds like this compound. emerypharma.com It provides information on the chemical environment, connectivity, and spatial proximity of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). uab.eduox.ac.uk

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are the starting point for structural characterization. emerypharma.com The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. emerypharma.com For instance, in a derivative of this compound, specific proton signals can be assigned to their positions on the thiophene ring. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further structural details by showing correlations between nuclei. emerypharma.comuab.edu ¹H-¹H COSY experiments identify protons that are spin-coupled to each other, often through two or three bonds. emerypharma.com This helps to establish the connectivity of proton-bearing fragments. HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. ox.ac.uk These combined NMR techniques are crucial for confirming the precise structure of this compound and its derivatives. rsc.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. micro.org.aucarleton.edu It is non-destructive and can analyze the outermost ~10 nm of a solid. micro.org.aucarleton.edu

In the study of poly(this compound) and its composites, XPS is used to determine the elemental makeup of the polymer films and to investigate changes in the chemical environment of the atoms, particularly during processes like oxidation and reduction. researchgate.net The technique works by irradiating the sample with X-rays, causing the emission of core-level electrons. micro.org.au The binding energy of these photoelectrons is characteristic of the element and its oxidation state. micro.org.aucarleton.edu

For polymer films, XPS can identify the constituent elements, such as carbon, oxygen, and in this case, chlorine and sulfur. scivisionpub.com Analysis of the C1s spectrum, for example, can reveal different types of carbon bonds within the polymer, such as C-C, C-H, and C-Cl. researchgate.net By comparing the XPS spectra of a material in its oxidized and reduced states, changes in the chemical bonding and elemental ratios on the surface can be quantified. researchgate.net This information is vital for understanding the doping mechanisms and surface properties of conductive polymer films. unimi.it

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Advanced Structural Characterization

The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. Studies on derivatives of this compound provide insight into its crystallographic behavior. For instance, a lead(II) complex involving two this compound-2-carboxylato ligands, namely (this compound-2-carboxylato-κO, O′)-(2,2′-dipyridyl-κN,N′)lead(II), was found to crystallize in the monoclinic system with a P2₁/c space group. researchgate.net Similarly, co-crystals of this compound-2-carboxylic acid with other organic molecules, such as acridine (B1665455) and 4,4′-bipyridine, have been characterized, providing further examples of its structural arrangements in a crystalline solid state. nih.goviucr.org

Detailed geometric parameters for this compound derivatives have been elucidated through SC-XRD. In a 1:1 co-crystal of this compound-2-carboxylic acid (3TPC) and acridine, the bond distances and angles of the thiophene ring were found to be in agreement with previously reported structures. iucr.orgiucr.org The dihedral angle between the carboxylic acid group and the thiophene ring in this co-crystal is 9.01 (13)°. iucr.org

The analysis of a 1:2 co-crystal of 4,4′-bipyridine and this compound-2-carboxylic acid also confirms expected bond distances and angles for the thiophene ring. nih.gov The planarity of the thiophene ring is generally preserved even with substitutions.

Below are selected bond parameters for the this compound-2-carboxylic acid moiety within its co-crystal with acridine. iucr.org

Interactive Table: Selected Bond Angles for this compound-2-Carboxylic Acid in a Co-crystal

| Atoms Involved | Angle (°) |

| C6—N1—C18 (in acridine) | 119.30 (15) |

| Carboxyl C=O external angle 1 | 124.13 (17) |

| Carboxyl C-OH external angle 2 | 110.75 (15) |

Note: The significant difference between the two external bond angles at the carboxyl carbon is characteristic of an unionized carboxyl group. iucr.orgiucr.org

Interactive Table: Selected Bond Lengths for this compound-2-Carboxylic Acid in a Co-crystal

| Bond | Length (Å) |

| C=O | 1.199 (2) |

| C-OH | 1.316 (2) |

Note: These values are typical for a carboxylic acid group. iucr.org

Electron density analysis provides deep insight into the nature of chemical bonding and intermolecular interactions. While experimental electron density studies on this compound itself are not widely documented, theoretical methods such as Density Functional Theory (DFT) have been employed to analyze the electronic structure of thiophene derivatives. mdpi.comresearchgate.net These computational studies calculate properties like molecular electrostatic potential (MEP) and the distribution of frontier molecular orbitals (HOMO and LUMO), which indicate where electron density is concentrated. mdpi.com

Single Crystal X-Ray Diffraction Studies

Crystal System and Space Group Determination

Electrochemical Characterization

Cyclic voltammetry (CV) is a key technique used to study the electrochemical properties of conducting polymers like poly(this compound) (P3CT). It provides information on oxidation and reduction potentials, electrochemical stability, and the kinetics of redox processes.

The electrochemical polymerization of this compound can be achieved through direct oxidation, often in specialized electrolytes like boron trifluoride diethyl etherate (BFEE) to produce films with good reversibility and reduced oxidation potentials. bac-lac.gc.cascielo.br CV studies of P3CT films show characteristic redox peaks corresponding to the p-doping (oxidation) and dedoping (reduction) of the polymer backbone.

In its neutral state, P3CT has a π → π* interband transition absorption peak at approximately 2.83 eV. scielo.br Upon electrochemical oxidation (doping) to potentials around 1.35 V vs. SCE, this peak diminishes, and a new broad absorption band appears at lower energy (around 1.72 eV), which is attributed to the formation of polaron and bipolaron states within the polymer's band gap. scielo.br The CVs of P3CT films typically show good reversibility, although some irreversible processes can occur, particularly at higher potentials. scielo.br The electrochemical activity and stability of P3CT can be enhanced by creating nanocomposites, for example with metal oxides. theiet.org

Interactive Table: Electrochemical and Spectroscopic Data for Poly(this compound)

| Property | Value | Conditions / Notes |

| Oxidation Potential | Decreased in superacid media | e.g., BFEE and sulfuric acid bac-lac.gc.cascielo.br |

| Neutral State Absorption (π → π*) | 2.83 eV | Corresponds to the band gap scielo.br |

| Oxidized State Absorption | 1.72 eV | Formation of polaron/bipolaron states scielo.br |

| CV Scan Rate | 20 mV/s - 100 mV/s | Typical ranges used in studies scielo.brsciforum.net |

Chronoamperometry for Polymer Generation

Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. numberanalytics.comyoutube.com It serves as a valuable tool for the electrosynthesis of conducting polymers, including poly(this compound), as it allows for precise control over the polymerization process by maintaining a constant applied potential. numberanalytics.comnih.gov The current response over time provides insights into the kinetics of the polymerization reaction and the nucleation and growth mechanism of the polymer film. nih.gov

In the generation of poly(this compound) via anodic polymerization, the choice of the applied potential is a critical parameter that significantly influences the resulting film's properties. rsc.org Research has demonstrated that by applying different constant potentials during the electropolymerization of this compound in a solution of boron trifluoride diethyl etherate with tetrabutylammonium (B224687) tetrafluoroborate, the physical and electrochemical characteristics of the resulting polymer can be systematically varied. rsc.org

Studies have shown that while the electrical conductivity and density of the poly(this compound) films remain relatively constant across a range of generation potentials (e.g., 1.60 V to 1.90 V), other properties are strongly affected. rsc.org These include the thickness of the film, its surface roughness, the efficiency of the current usage in polymerization, the electrochemical activity (electroactivity), and the specific capacitance. rsc.org For instance, the oxidation of this compound leads to the formation of radical cations, which is a key step in the electropolymerization process. researchgate.netacs.orgnih.govscience.gov The stability and reactivity of these radical cations are crucial for forming a well-defined polymer structure. nih.gov

The table below summarizes findings on how the generation potential affects the properties of poly(this compound) films.

Table 1: Effect of Generation Potential on Poly(this compound) Film Properties Data synthesized from research findings. rsc.org

| Generation Potential (V) | Film Thickness | Surface Roughness | Current Efficiency | Electroactivity | Specific Capacitance |

|---|---|---|---|---|---|

| 1.60 | Lower | Smoother | Higher | Lower | Lower |

| 1.75 | Intermediate | Intermediate | Intermediate | Intermediate | Intermediate |

| 1.90 | Higher | Rougher | Lower | Higher | Higher |

Doping Level Determination

The doping level is a crucial parameter for conducting polymers, as it dictates their electrical conductivity and other key electronic properties. For poly(this compound) (PCT), the doping level can be determined electrochemically. researchgate.netacs.org This process typically involves measuring the charge consumed during the oxidation (doping) or reduction (undoping) of the polymer film and relating it to the total number of monomer units in the film.

Research on electrochemically grown PCT films in boron trifluoride diethyl etherate (BFEE) solution shows that the films are initially formed in a nearly neutral state. researchgate.netacs.org As the electrochemical growth process continues (i.e., as the film gets thicker), the doping level progressively increases. researchgate.netacs.org This indicates that the monomer structure and the electrolyte composition have a strong influence on the doping levels for a given film thickness. researchgate.netacs.org

Furthermore, spectroscopic and electrochemical studies have confirmed that the oxidized species within doped poly(this compound) are predominantly radical cations (polarons). researchgate.netacs.org This is in contrast to some other polythiophenes, like poly(3-methylthiophene), where dications (bipolarons) are more readily formed at higher doping levels. researchgate.netacs.org The potential applied during polymer generation also significantly affects the final doping level of the PCT film. rsc.org

Table 2: Doping Level Variation in Poly(this compound) Illustrative data based on described research trends. researchgate.netacs.org

| Polymerization Charge (mC/cm²) | Corresponding Film Thickness | Doping Level (%) | Predominant Charged Species |

|---|---|---|---|

| 10 | Low | Low (e.g., ~2-3%) | Radical Cations |

| 20 | Medium | Intermediate (e.g., ~4-5%) | Radical Cations |

| 40 | High | Higher (e.g., >6%) | Radical Cations |

The doping level (DL) can be calculated using data from techniques like X-ray Photoelectron Spectroscopy (XPS) by determining the atomic ratio of dopant anions to the sulfur atoms in the polymer backbone. nih.gov

Photoelectrochemical Response Studies

Photoelectrochemical studies investigate the generation of photocurrent when a material is illuminated while in contact with an electrolyte. For poly(this compound) and related polymers, these studies are essential for evaluating their potential in optoelectronic applications such as solar cells. bac-lac.gc.cacdmf.org.br

The presence of a halogen, such as chlorine at the 3-position of the thiophene ring, has a significant impact on the polymer's photoelectrochemical response. Halogenation can lead to the formation of an efficient donor-acceptor structure within the polymer matrix, which enhances charge separation and transport, resulting in a higher photocurrent. bac-lac.gc.ca Research on halogenated polythiophenes has demonstrated a notable increase in photocurrent compared to the parent, non-halogenated polymer. bac-lac.gc.ca One study reported a four-fold increase in photocurrent after the halogenation of polythiophene films. bac-lac.gc.ca

However, if the residual doping level in the polymer film is too high, it can hinder the formation of a space charge region necessary for efficient photocurrent generation. bac-lac.gc.ca Therefore, treatments such as photoelectrochemical undoping can be employed. This process has been shown to improve the semiconductor properties and microscopic homogeneity of polymer films, leading to a significant increase in the observed photocurrent, with one study on a related polythiophene reporting a five-fold increase. bac-lac.gc.ca The synthesis of poly(this compound) on semiconductor surfaces, like nanoporous TiO2, has also been explored as a promising strategy for photoelectrochemical applications. tandfonline.com

Table 3: Comparative Photocurrent Generation in Polythiophene Films Data based on reported research findings. bac-lac.gc.ca

| Polymer Film Type | Relative Photocurrent Increase | Rationale |

|---|---|---|

| Polythiophene (Parent Polymer) | Baseline (1x) | Standard response of the base polymer. |

| Halogenated Polythiophene | ~4x | Formation of an efficient donor-acceptor structure enhances charge separation. |

| Photoelectrochemically Undoped Polythiophene | ~5x | Improved homogeneity and semiconductor properties by removing trapped charges. |

Theoretical and Computational Studies of 3 Chlorothiophene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of 3-chlorothiophene. These calculations provide a fundamental understanding of the molecule's behavior at the atomic and electronic levels.

A prominent method used for studying chlorothiophenes is Density Functional Theory (DFT), often employing the B3LYP hybrid functional combined with the 6-311++G** basis set. nih.govnih.gov This level of theory has been shown to provide reliable results for the electrical and structural properties of these compounds and their corresponding radical cations. nih.govnih.govresearchgate.net The B3LYP functional incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, offering a balanced description of electronic effects. science.gov The 6-311++G** basis set is a sophisticated set of functions that describes the spatial distribution of electrons, including diffuse functions (++) to account for loosely bound electrons and polarization functions (**) to describe the non-spherical nature of electron clouds, which are crucial for accurately modeling molecules with heteroatoms and conjugated systems. grafiati.com

DFT calculations at the B3LYP/6-311++G** level of theory have been used to determine the optimized geometry of this compound. nih.govresearchgate.net These calculations predict a planar structure for the molecule, which is expected due to the stabilizing effect of the delocalization of the sulfur atom's non-bonding p-electrons. researchgate.net

The electronic properties, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity and electronic behavior. mdpi.comresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, analysis of these frontier orbitals provides insight into its potential as a monomer for conducting polymers. nih.govresearchgate.net Studies have shown that the double bonds in this compound are more delocalized, making it a promising candidate for synthesizing conducting polymers with modified characteristics. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

The specific energy values for this compound's HOMO, LUMO, and the resulting energy gap were not explicitly found in the provided search results. These values are typically reported in detailed computational studies.

Computational methods are also employed to predict vibrational frequencies and nuclear chemical shielding constants. nih.govnih.gov The calculated vibrational frequencies, when compared with experimental infrared (IR) and Raman spectra, help in the assignment of vibrational modes and confirm the calculated structure. dergipark.org.trresearchgate.net For chlorothiophenes, vibrational frequency analysis has been performed to characterize and predict their molecular and spectroscopic properties. researchgate.net

Nuclear chemical shielding constants are fundamental to predicting Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgscispace.com DFT calculations, including the use of Gauge-Including Atomic Orbitals (GIAO), provide theoretical shielding values that can be compared with experimental NMR data to validate the computed molecular structure and electronic environment of the nuclei. scispace.com These calculations have been performed for a series of chlorothiophenes to understand the influence of the chlorine substituent on the magnetic properties of the thiophene (B33073) ring. nih.govresearchgate.net

For radical cations, which are key intermediates in electropolymerization, spin-density distribution analysis is crucial. nih.govresearchgate.net This analysis, performed using computational methods like UB3LYP/6-311++G**, reveals how the unpaired electron is distributed across the molecule. nih.govresearchgate.net In the context of forming conducting polymers from thiophene derivatives, electropolymerization often proceeds through linkages at the α-positions (C2 and C5). researchgate.net Therefore, understanding the spin density at different carbon atoms in the radical cation of this compound can help predict its polymerization behavior. researchgate.netresearchgate.net

The ionization potential (IP), the energy required to remove an electron from a molecule, and electric polarizability, a measure of how the electron cloud is distorted by an external electric field, are important molecular properties that can be calculated using DFT. nih.govnih.govmdpi.com The ionization potential is directly related to the HOMO energy and is a key parameter in understanding the ease of forming a radical cation, which is the initial step in electropolymerization. researchgate.netmdpi.com Electric polarizability influences the intermolecular interactions and the bulk dielectric properties of a material. mdpi.com These properties have been calculated for chlorothiophenes to assess their suitability as monomers for conducting polymers. nih.govresearchgate.net

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic compound. github.iocomporgchem.com It involves calculating the absolute magnetic shielding at a specific point within or above the center of a ring. github.io A negative NICS value typically indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. github.ioineosopen.org NICS values have been calculated for a series of chlorothiophenes, including this compound, to quantify the effect of chlorine substitution on the aromatic character of the thiophene ring. nih.govresearchgate.net The aromaticity of the thiophene ring influences its stability and reactivity. ineosopen.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Density Functional Theory (DFT) Studies (e.g., B3LYP method with 6-311++G** basis set)

Ionization Potential and Electric Polarizabilities

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict how this compound and its derivatives interact with biological macromolecules and to understand their dynamic behavior. These computational approaches are crucial in fields like drug design and materials science.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this often involves docking a potential drug molecule (ligand) into the binding site of a target protein.

While studies focusing exclusively on the this compound molecule as a ligand are not prominent, its moiety is a key component in larger, pharmacologically active molecules. For instance, derivatives of thieno[2,3-d] nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine, which are structurally related to this compound, have been synthesized and evaluated for their anticancer activity. mdpi.com Molecular docking studies on these compounds against targets like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) help in elucidating their mechanism of action. mdpi.com Similarly, docking studies of thiopyrano[2,3-b]quinoline derivatives, which also contain a thiophene ring system, against the anticancer peptide CB1a have been performed to assess their binding affinity and interaction patterns. nih.gov In one study involving a Factor Xa (FXa) inhibitor containing a chlorothiophene group, molecular dynamics simulations showed the chlorothiophene moiety moving in and out of the S1 pocket of the enzyme, highlighting its role in the binding dynamics. The thiophene ring, in general, is considered a potent pharmacological scaffold capable of various interactions within protein binding pockets. researchgate.net

MD simulations have been utilized to study the behavior of inhibitors containing a chlorothiophene group within the active site of enzymes. For example, a 10-nanosecond MD simulation of an FXa inhibitor revealed significant movement of the chlorothiophene group within the S1 binding pocket. The simulation showed the inhibitor's chlorothiophene group shifting in and out of the pocket, which was reflected in the calculated binding energies. Such dynamic behavior is crucial for understanding the binding mode and affinity of the inhibitor. In other research, MD simulations have been employed to investigate the dipolar dynamics in the orientationally disordered solid phase of 2-chlorothiophene (B1346680), a structural isomer of this compound. researchgate.net

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach to estimate the free energy of binding of a ligand to a macromolecule. nih.gov It combines molecular mechanics energy calculations with continuum solvation models and is typically performed on snapshots extracted from an MD simulation trajectory. ambermd.org

The binding free energy is calculated by comparing the free energy of the protein-ligand complex with the free energies of the isolated protein and ligand. researchgate.net In the study of the FXa inhibitor with the chlorothiophene group, the MM-PBSA approach was used to calculate effective binding energies. The results showed that the calculated energies mirrored the movements of the chlorothiophene group observed during the MD simulation, indicating that these movements have a direct impact on the binding affinity. The total binding free energy in MM-PBSA calculations is a sum of van der Waals energy, electrostatic energy, and solvation free energy (composed of polar and nonpolar contributions). researchgate.net This method, while computationally less expensive than alchemical free energy calculations, can provide valuable insights into the energetics of ligand binding. nih.gov

Molecular Dynamics Simulations

Analysis of Delocalization and Conjugation

The electronic properties of thiophene and its derivatives are governed by the delocalization of π-electrons within the aromatic ring. Computational analysis helps quantify this delocalization and understand the planarity of the molecular structure, which is crucial for effective conjugation.

To quantify the extent of π-conjugation in chlorothiophene rings, the F_n coefficient can be used. This coefficient is based on the bond lengths within the thiophene ring and is defined by the formula:

F_n = 1 - (R_34 / ((R_23 + R_45) / 2))

where R_34 is the length of the C3-C4 bond (formally single) and (R_23 + R_45)/2 is the average length of the C2-C3 and C4-C5 bonds (formally double). nih.gov A smaller value of the F_n coefficient suggests that the double bonds are more delocalized.